REACTION_SMILES
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[CH3:22][OH:23].[CH3:6][c:7]1[n:8][c:9](-[c:12]2[cH:13][c:14]([C:15](=[O:16])[OH:17])[cH:18][cH:19][cH:20]2)[n:10][o:11]1.[OH2:21].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[CH3:6][c:7]1[n:8][c:9](-[c:12]2[cH:13][c:14]([C:15](=[O:16])[O:17][CH3:22])[cH:18][cH:19][cH:20]2)[n:10][o:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(-c2cccc(C(=O)O)c2)no1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(-c2noc(C)n2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |